Structural Uniqueness: Pentaene Chromophore and Glycosylation Define Lienomycin's Identity
Lienomycin's molecular architecture is unique among polyene macrolides. Its complete structure, elucidated by Pawlak et al. in 1980, reveals a specific pentaene chromophore system and six isolated double bonds, with a defined molecular weight of 1214.56 g/mol and a molecular formula of C67H107NO18 [1]. This structural fingerprint differentiates it from other polyene classes, such as tetraenes (e.g., nystatin) or heptaenes (e.g., amphotericin B), which have different chromophore lengths and molecular weights.
| Evidence Dimension | Molecular Weight and Chromophore Type |
|---|---|
| Target Compound Data | Molecular Weight: 1214.56 g/mol; Chromophore: Pentaene |
| Comparator Or Baseline | Amphotericin B (Heptaene): ~924 g/mol; Nystatin (Tetraene): ~926 g/mol |
| Quantified Difference | Lienomycin has a higher molecular weight (~1215 g/mol) compared to amphotericin B (~924 g/mol) and nystatin (~926 g/mol). |
| Conditions | Structural characterization by chemical degradation, MS, and 1H NMR [1]. |
Why This Matters
This distinct structural identity ensures that lienomycin possesses unique chemical and physical properties, which are the basis for its specific biological activities and interactions, making it a non-interchangeable research tool.
- [1] Pawlak, J., Zieliński, J., Golik, J., Gumieniak, J., & Borowski, E. (1980). The structure of lienomycin, a pentaene macrolide antitumor antibiotic. II. The location of the pentaene chromophore and of six isolated double bonds. The complete structure of the antibiotic. The Journal of Antibiotics, 33(9), 998-1004. View Source
